1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene
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Overview
Description
1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene is an organic compound with the molecular formula C20H34O2 It is characterized by the presence of two ethoxy groups and two 2-methylpentan-2-yl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene can be achieved through Friedel-Crafts alkylation. This involves the reaction of 1,4-diethoxybenzene with 2-methylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)benzaldehyde or 1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)benzoic acid.
Reduction: Formation of 1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)cyclohexane.
Substitution: Formation of 1,4-dihalo-2,5-bis(2-methylpentan-2-yl)benzene derivatives.
Scientific Research Applications
1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy groups and the bulky 2-methylpentan-2-yl groups influence the compound’s binding affinity and specificity. The pathways involved may include modulation of oxidative stress and inhibition of inflammatory mediators .
Comparison with Similar Compounds
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Diethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Similar structure but with 2-methylbutan-2-yl groups instead of 2-methylpentan-2-yl groups.
Uniqueness: 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules. The bulky 2-methylpentan-2-yl groups also contribute to its distinct chemical and physical properties .
Properties
CAS No. |
72044-23-6 |
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Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)benzene |
InChI |
InChI=1S/C22H38O2/c1-9-13-21(5,6)17-15-20(24-12-4)18(16-19(17)23-11-3)22(7,8)14-10-2/h15-16H,9-14H2,1-8H3 |
InChI Key |
PNJBUWCHRGLRAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=C(C=C1OCC)C(C)(C)CCC)OCC |
Origin of Product |
United States |
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